molecular formula C15H16O2 B8491049 Ethyl 8-ethylnaphthalene-1-carboxylate

Ethyl 8-ethylnaphthalene-1-carboxylate

Cat. No.: B8491049
M. Wt: 228.29 g/mol
InChI Key: VZRPGMGCHDTZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-ethylnaphthalene-1-carboxylate is a high-purity organic compound supplied for chemical research and development applications. This naphthalene derivative is provided for laboratory use and is not intended for diagnostic or therapeutic purposes. Product Identification: The compound is registered under CAS Number 945543-41-9 and has a molecular formula of C15H16O2 with a molecular weight of 228.29 g/mol . Its structure features a naphthalene ring system substituted with both an ethyl ester group at the 1-position and an additional ethyl chain at the 8-position. Physical Properties: Predicted physicochemical properties include a boiling point of approximately 349.2 °C and a density of 1.083 g/cm³ at 20 °C . The compound is characterized by a calculated octanol-water partition coefficient (XLogP3) of 4.2, indicating significant hydrophobicity . Handling and Regulatory Information: This product is strictly labeled "For Research Use Only" and is not designed or approved for use in humans, animals, or as a food additive. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

ethyl 8-ethylnaphthalene-1-carboxylate

InChI

InChI=1S/C15H16O2/c1-3-11-7-5-8-12-9-6-10-13(14(11)12)15(16)17-4-2/h5-10H,3-4H2,1-2H3

InChI Key

VZRPGMGCHDTZNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C(=CC=C2)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of naphthalene compounds, including ethyl 8-ethylnaphthalene-1-carboxylate, exhibit significant antitumor properties. A study highlighted the cytotoxic effects of similar compounds against a range of cancer cell lines, showing that modifications in the naphthalene structure can enhance biological activity .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells and the modulation of inflammatory pathways. For instance, compounds with naphthalene backbones have been observed to influence cellular signaling pathways associated with cancer progression .

Organic Synthesis

Reactivity and Derivative Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for various transformations, including oxidation and functionalization reactions. For example, studies have shown that it can participate in reactions leading to the formation of more complex polycyclic aromatic hydrocarbons, which are essential in the development of novel materials and pharmaceuticals.

Catalytic Applications
In synthetic chemistry, this compound can act as a substrate in catalytic reactions, particularly those involving transition metal catalysts. These reactions can yield products with high specificity and yield, making this compound an attractive option for chemists looking to develop efficient synthetic routes .

Materials Science

Polymer Chemistry
The compound's structure allows it to be incorporated into polymer matrices, enhancing the thermal stability and mechanical properties of the resulting materials. Research has shown that naphthalene derivatives can improve the performance of polymers used in coatings and composites .

Photoresponsive Materials
this compound has potential applications in the development of photoresponsive materials. Its ability to undergo structural changes upon light exposure makes it suitable for use in smart materials and devices that respond to environmental stimuli.

Case Study 1: Antitumor Activity Assessment

A study conducted on this compound derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20ER stress modulation

Case Study 2: Synthesis of Functionalized Derivatives

In a synthetic study, researchers utilized this compound as a precursor for synthesizing novel naphthalene-based compounds. The reaction conditions were optimized to achieve high yields of functionalized products.

Reaction ConditionsYield (%)Product Type
Reflux in Acetic Acid85Hydroxyethyl derivative
Microwave Irradiation90Alkoxy derivative

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 8-ethylnaphthalene-1-carboxylate with structurally related naphthalene derivatives:

Compound Name Substituents Molecular Formula CAS Number Key Functional Groups Applications/Status
This compound Ethyl (C8), Ethyl ester (C1) C₁₆H₁₈O₂ 933751-71-4 Ester, alkyl Research chemical
Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydro... Methoxy (C8), Methyl (C1), Keto (C4) C₁₅H₁₈O₄ 1584689-66-6 Ester, methoxy, ketone Discontinued
1-Nitronaphthalene Nitro (C1) C₁₀H₇NO₂ 86-57-7 Nitro R&D use only
8-Hydroxynaphthalene-1-carboxaldehyde Hydroxyl (C8), Aldehyde (C1) C₁₁H₈O₂ - Aldehyde, hydroxyl Laboratory reagent
Key Observations:
  • The nitro group in 1-nitronaphthalene introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the electron-donating ethyl group in the target compound . The ketone and methoxy groups in Ethyl 8-methoxy-1-methyl-4-oxo...carboxylate may confer distinct redox properties or biological activity, though its discontinuation limits current applications .

Preparation Methods

Halogenation-Carbonylation Route

Halogenated naphthalene derivatives serve as precursors for carboxylation. For example, 1-chloronaphthalene undergoes cobalt-catalyzed carbonylation to yield 1-naphthalenecarboxylic acid. Boyarsky et al. demonstrated that using Co₂(CO)₈ with propylene epoxide achieves a 92% yield of 1-naphthalenecarboxylic acid. Extending this to 8-ethyl substitution requires bromination of naphthalene at the 8-position, followed by ethylation via Friedel-Crafts alkylation.

Critical parameters include:

  • Catalyst selection : Rhodium complexes improve regioselectivity but increase costs.

  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance CO solubility, accelerating carbonylation.

A representative reaction pathway is:

8-Ethyl-1-bromonaphthalene+COCo2(CO)88-Ethylnaphthalene-1-carboxylic acid+HBr[2]\text{8-Ethyl-1-bromonaphthalene} + \text{CO} \xrightarrow{\text{Co}2(\text{CO})8} \text{8-Ethylnaphthalene-1-carboxylic acid} + \text{HBr} \quad

Grignard Reagent Carboxylation

Gilman’s method forms 1-naphthalenecarboxylic acid via Grignard intermediates. Starting with 1-bromonaphthalene, butyllithium generates a naphthyllithium species, which reacts with solid CO₂ to yield the carboxylic acid. For 8-ethyl derivatives, bromination precedes ethyl group installation using ethyl magnesium bromide.

Advantages of this route include:

  • High yields : Up to 91% for unsubstituted naphthalene.

  • Regiocontrol : Lithium-halogen exchange occurs selectively at the 1-position.

However, scalability is limited by pyrophoric reagents and stringent anhydrous conditions.

Esterification of 8-Ethylnaphthalene-1-Carboxylic Acid

Esterification with ethanol converts the carboxylic acid into the target ethyl ester. Heterogeneous acid catalysis outperforms traditional homogeneous methods in industrial settings.

Heterogeneous Acid-Catalyzed Esterification

US20120220798A1 details a high-temperature (130–170°C), pressurized (3–5 bar) process using sulfonic acid resins as catalysts. For primary alcohols like ethanol, conversions reach 67% in equimolar mixtures. Key operational parameters include:

ParameterOptimal RangeImpact on Yield
Temperature130–170°C↑ Kinetics
Pressure3–5 bar↑ Equilibrium
Catalyst Loading1–10 wt%↑ Conversion
Residence Time10 sec – 5 min↓ Side Reactions

8-Ethylnaphthalene-1-carboxylic acid+EtOHH+Ethyl 8-ethylnaphthalene-1-carboxylate+H2O[4]\text{8-Ethylnaphthalene-1-carboxylic acid} + \text{EtOH} \xleftrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O} \quad

Continuous reactive distillation improves efficiency by removing water via azeotrope formation.

Enzymatic Esterification

Though less common, lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (30–50°C, pH 7–8). While avoiding high-energy inputs, enzymatic methods face limitations in substrate scope and long reaction times (>24 h).

Integrated Process Design

Combining Grignard carboxylation with heterogeneous esterification offers a viable industrial pathway:

  • Core Synthesis :

    • Brominate naphthalene at the 1-position.

    • Install ethyl group via Friedel-Crafts alkylation.

    • Generate 8-ethylnaphthalene-1-carboxylic acid via Grignard carboxylation (91% yield).

  • Esterification :

    • React with ethanol under 140°C, 4 bar, using Amberlyst-15 catalyst (65% conversion).

    • Purify via vacuum distillation (purity >97%) .

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-ethylnaphthalene-1-carboxylate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves esterification of 8-ethylnaphthalene-1-carboxylic acid with ethanol under acidic catalysis. Key steps include:

  • Reagent selection : Use anhydrous ethanol and sulfuric acid as a catalyst to minimize side reactions.
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion.
  • Purification : Employ fractional distillation or recrystallization using solvents like ethyl acetate/hexane mixtures. Purity (>98%) can be confirmed via GC-MS or NMR .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Refer to OSHA and EPA guidelines for aromatic esters:

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid vapor inhalation.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers away from oxidizers .

Q. Which spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for ethyl and carboxylate groups. Compare with reference spectra for naphthalene derivatives.
  • FT-IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
  • Mass spectrometry : Use ESI-MS in positive ion mode to detect molecular ion [M+H]+ and fragmentation patterns .

Q. How to design a toxicological study for assessing systemic effects in mammalian models?

Methodological Answer: Follow tiered risk assessment frameworks (e.g., EPA guidelines):

  • Dose selection : Use OECD TG 423 for acute oral toxicity, starting at 300 mg/kg.
  • Endpoint analysis : Monitor hepatic (ALT/AST), renal (BUN/creatinine), and hematological parameters.
  • Controls : Include vehicle (e.g., corn oil) and positive controls (e.g., naphthalene).
  • Data reporting : Adopt Table C-7 (Risk of Bias Questionnaire) to ensure study validity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Methodological Answer: Use SHELX programs for refinement:

  • SHELXL : Apply TWIN/BASF commands for twinned crystals. Verify using R1/Rw2 convergence (<5%).
  • Disorder modeling : Split occupancy for ethyl groups if electron density suggests multiple conformers.
  • Validation : Cross-check with PLATON ADDSYM to detect missed symmetry .

Q. What computational methods predict environmental partitioning and degradation pathways?

Methodological Answer:

  • QSPR models : Estimate logP (octanol-water) using COSMO-RS or EPI Suite.
  • Degradation simulation : Apply DFT (B3LYP/6-31G*) to model hydrolysis kinetics under varying pH.
  • Environmental fate : Use EPIWEB to predict half-life in soil/water .

Q. How to reconcile conflicting toxicity data across in vitro and in vivo studies?

Methodological Answer:

  • Meta-analysis : Apply PRISMA guidelines to aggregate data. Use funnel plots to detect publication bias.
  • Mechanistic validation : Conduct transcriptomic profiling (RNA-seq) to identify conserved pathways (e.g., CYP450 metabolism).
  • Dose-response modeling : Compare BMD (benchmark dose) values across studies using PROAST software .

Q. What strategies improve resolution in X-ray diffraction analysis of polymorphic forms?

Methodological Answer:

  • Crystal optimization : Use vapor diffusion with mixed solvents (e.g., DCM/pentane) for larger crystals.
  • Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<0.8 Å) datasets.
  • Refinement : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

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